5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a six-membered heterocyclic ring with two keto groups at positions 2 and 4, an amino group at position 5, and an ethyl substituent at position 4.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-6-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(7)5(10)9-6(11)8-3/h2,7H2,1H3,(H2,8,9,10,11) |
InChI Key |
NHAGBFNQWVFUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through several methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the Biginelli reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing pathways such as the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydropyrimidine-2,4-dione scaffold is highly modifiable, with substituents at positions 1, 3, 5, and 6 significantly influencing physicochemical and biological properties. Key analogues include:
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Structure: Methyl group at position 1, amino at position 3.
- Molecular Weight : 141.13 g/mol.
- Properties: Reduced lipophilicity (logP) compared to the ethyl derivative due to shorter alkyl chain.
Bromacil (5-Bromo-3-sec-butyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- Structure : Bromine at position 5, sec-butyl at position 3, methyl at position 5.
- Applications : Widely used as a herbicide due to its inhibition of photosynthesis in plants. The bromine atom enhances electrophilicity, contributing to its reactivity .
6-Amino-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Structure: Benzylamino group at position 5.
6-Amino-5-(2-chloroacetyl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Structure : Chloroacetyl and propyl groups at positions 5 and 1, respectively.
- Applications : Reactive chloroacetyl group enables covalent binding to biological targets, useful in prodrug development or kinase inhibitors .
Physicochemical Properties
The ethyl substituent in 5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione increases molecular weight (~155–165 g/mol estimated) and lipophilicity compared to methyl or unsubstituted analogs. This may enhance membrane permeability but reduce aqueous solubility. Key comparisons:
Pharmacological and Agrochemical Insights
- Drug-Likeness : Pyrimidine derivatives often exhibit favorable ADME profiles. For example, in silico studies on related compounds () suggest moderate oral bioavailability due to balanced logP and hydrogen-bonding capacity. The ethyl group in the target compound may extend half-life via reduced metabolic clearance.
- Herbicidal Activity : Bromacil’s success highlights the importance of halogen and alkyl groups in agrochemical design. The target compound’s ethyl group may offer similar steric effects but lacks bromine’s electrophilic edge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
